2-(2-Methoxy-4-nitrophenyl)acetic acid
Description
2-(2-Methoxy-4-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative with a methoxy (-OCH₃) group at the ortho position (C2) and a nitro (-NO₂) group at the para position (C4) on the aromatic ring. The acetic acid moiety (-CH₂COOH) is directly attached to the benzene ring, rendering the compound acidic due to the electron-withdrawing effects of the nitro group.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-(2-methoxy-4-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H9NO5/c1-15-8-5-7(10(13)14)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3,(H,11,12) |
InChI Key |
MRSRVRQXSZHULI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Effects
2-(3-Methoxy-4-nitrophenyl)acetic Acid (CAS 5803-22-5)
- Substituents : Methoxy (C3), nitro (C4).
- Similarity : 0.91 (structural similarity score) .
- Key Differences : The methoxy group at C3 (meta to the acetic acid) instead of C2 alters electronic distribution. The nitro group at C4 remains para to the acetic acid.
- The electron-withdrawing nitro group at C4 increases acidity relative to non-nitro analogs.
2-(4-Hydroxy-3-methoxy-5-nitrophenyl)acetic Acid (CAS 88516-84-1)
- Substituents : Hydroxy (C4), methoxy (C3), nitro (C5).
- Key Differences : Additional hydroxy group at C4 introduces hydrogen-bonding capacity. Nitro at C5 (meta to acetic acid) reduces conjugation with the acid group.
- Impact : Enhanced solubility in polar solvents due to hydroxy group; reduced acidity compared to the target compound due to weaker electron withdrawal from the nitro group at C5 .
Functional Group Variations
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Substituents : Bromo (C3), methoxy (C4).
- Key Differences : Bromine replaces the nitro group, introducing steric bulk and weaker electron withdrawal (inductive effect).
- Impact : Lower acidity (pKa ~4–5 estimated) compared to nitro-substituted analogs. Crystal packing involves O–H⋯O hydrogen-bonded dimers, a common feature in phenylacetic acids .
2-(2-Methyl-4-nitrophenoxy)acetic Acid (CAS 861296-08-4)
Physicochemical Properties
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